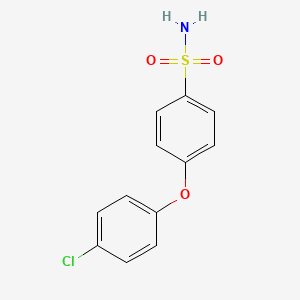

4-(4-Chlorophenoxy)benzene-1-sulfonamide

描述

Synthesis Analysis

The synthesis of sulfonamide-based compounds, such as 4-(4-Chlorophenoxy)benzene-1-sulfonamide, involves a variety of techniques . A novel compound named N-[5-(substituted-phenylsulfonyl)-1H-indol-3-yl] was synthesized following the computational screening of 1, 3, and 4-thiadiazol-2-yl-substituted benzenesulfonamide .Molecular Structure Analysis

Sulfonamides, like 4-(4-Chlorophenoxy)benzene-1-sulfonamide, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characteristic of the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .Chemical Reactions Analysis

Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . This allows them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .科学研究应用

-

Pharmacology and Biochemistry

- Sulfonamides, such as benzene sulfonamides, have been used in the synthesis of Schiff bases bearing curcumin scaffold . These compounds have shown a variety of pharmacological properties against different phenotypes of various disease models .

- The method of application involved dissolving curcumin in boiling ethanol, then adding respective sulfonamides and a catalytic amount of glacial acetic .

- The synthesized compounds were found to have promising antibacterial and anti-inflammatory activities .

-

Chemistry and Pharmacology

- Indole-based fluorinated chalcones and their benzenesulfonamide analogs have been synthesized and assessed for their pharmacological properties .

- The chemical structures of the compounds were elucidated by 1H NMR, 13C NMR, and HRMS .

- The results showed that the most potent sulfonamide-based indole chalcones were less toxic against non-cancer HUVEC cell compared to 5-FU .

-

Biochemistry

-

Polymer Science

- Sulfonamide-containing linear copolymers have been synthesized via copolymerization of N-(4-methacrylamido)-N′-(4,6-dimethylpyrimidin-2-yl) benzene-1-sulfonamide (SAM) and N,N′-dimethylacrylamide (DMAAm) via free-radical polymerization .

- These copolymers could be dissolved in water and displayed pH-sensitive properties around the physiological pH value of the human body .

- The resulting copolymers could become crosslinked hydrogels when subjected to post thermo-curing . The crosslinking density and pH-sensitivity could be manipulated by changing the curing time and temperature .

-

Medicinal Chemistry

- Indole-sulfonamide derivatives have been synthesized and studied for their pharmacological properties .

- The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure .

- Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design .

-

Dye Chemistry

- A new kind of hetero-bifunctional reactive dyes with high light-fastness was designed and synthesized by introducing benzene sulfonamide and its derivatives into the triazine ring .

- Benzene sulfonamide or its derivatives and 2-amino-5-naphthol-7-sulfonic acid (J-acid) were condensed with cyanuric chloride .

-

Environmental Science

- Sulfonamides have been used in environmental science as tracers for water pollution .

- They are often detected in surface water, groundwater, and even drinking water .

- The presence of sulfonamides in the environment is mainly due to the widespread use of these compounds in veterinary and human medicine .

未来方向

The future directions of research on 4-(4-Chlorophenoxy)benzene-1-sulfonamide could involve the development of pharmacologically active derivatives of indole with sulfonamide scaffolds . This is based on the fact that sulfonamide analogs of indole, referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .

属性

IUPAC Name |

4-(4-chlorophenoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFMUGRTZZGJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenoxy)benzene-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

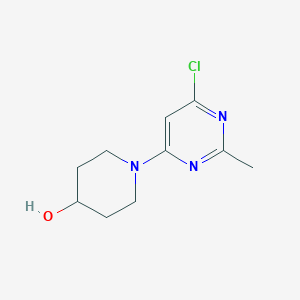

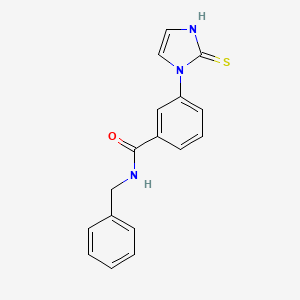

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B1486421.png)

![1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486424.png)

![(3-Azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B1486431.png)